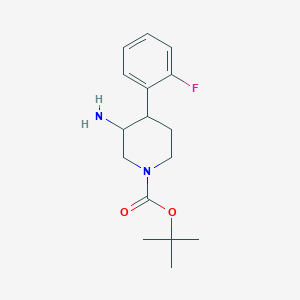
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-fluorophenyl)piperidine-1-carboxylate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. It helps in understanding the biochemical pathways and mechanisms of action of various biological processes .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-chlorophenyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development and other applications .
Propriétés
Formule moléculaire |
C16H23FN2O2 |
|---|---|
Poids moléculaire |
294.36 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-12(14(18)10-19)11-6-4-5-7-13(11)17/h4-7,12,14H,8-10,18H2,1-3H3 |
Clé InChI |
BPEITXOHGGDNHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
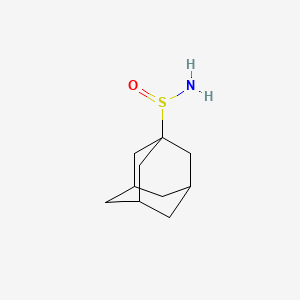
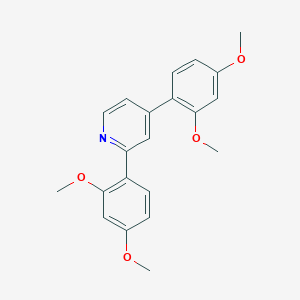
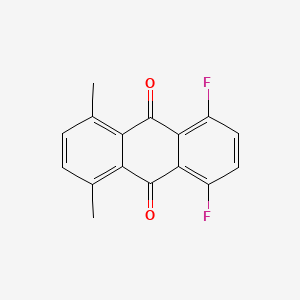
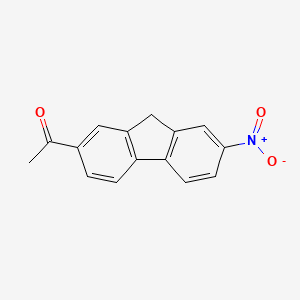
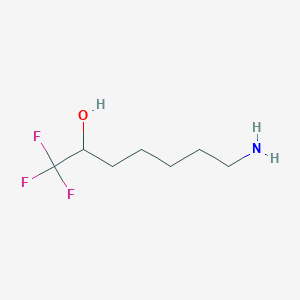
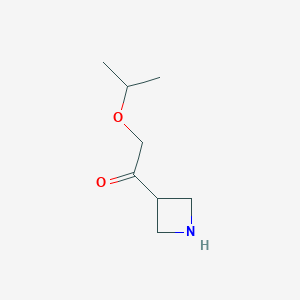
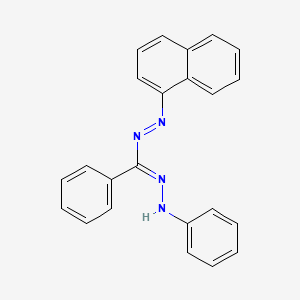
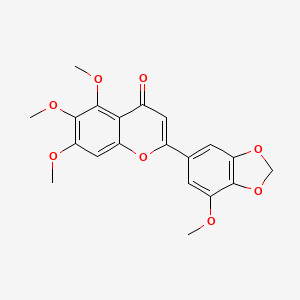
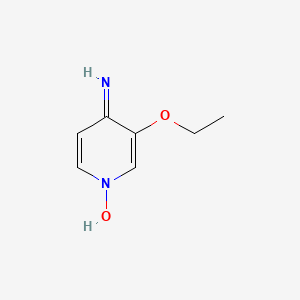

![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

